molecular formula C8H6O7S B1211118 5-Sulfoisophthalic acid CAS No. 22326-31-4

5-Sulfoisophthalic acid

Cat. No.: B1211118
CAS No.: 22326-31-4
M. Wt: 246.2 g/mol
InChI Key: CARJPEPCULYFFP-UHFFFAOYSA-N
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Description

5-Sulfoisophthalic acid is an organic compound with the molecular formula C8H6O7S. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a sulfonic acid group. This compound is known for its high solubility in water and its use as an intermediate in the synthesis of various industrial and pharmaceutical products.

Mechanism of Action

Target of Action

5-Sulfoisophthalic acid, also known as this compound sodium salt, is a sulfonate carboxylate ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the targets of this compound are likely to be proteins or enzymes involved in various biochemical processes .

Mode of Action

As a sulfonate carboxylate ligand, this compound interacts with its targets through ionic interactions . The sulfonate and carboxylate groups in the compound can form ionic bonds with positively charged sites on the target molecules, leading to changes in their structure or function .

Biochemical Pathways

As a ligand, it can be involved in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence . This suggests that it may interact with multiple biochemical pathways, depending on the context of its use.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

The specific molecular and cellular effects of this compound’s action depend on the nature of its target and the context of its use. As a ligand, its primary effect is likely to be the modulation of the activity of its target molecules . In the context of its applications, this could result in effects such as catalysis, gas storage, changes in magnetic properties, or luminescence .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the environment Additionally, factors such as pH and temperature could potentially affect its stability and interaction with its targets.

Biochemical Analysis

Biochemical Properties

5-Sulfoisophthalic acid plays a significant role in biochemical reactions due to its sulfonate and carboxylate groups. These functional groups allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in catalytic processes, binding to metal ions and facilitating reactions . Additionally, this compound can interact with proteins involved in gas storage and magnetic materials, enhancing their properties . The nature of these interactions is primarily based on ionic and hydrogen bonding, which stabilize the complex structures formed during biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins within cells, leading to changes in cell function . For example, its interaction with enzymes involved in metabolic pathways can alter the rate of metabolic reactions, impacting cellular energy production and overall metabolism . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity . Additionally, this compound can influence gene expression by binding to regulatory proteins or DNA sequences, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under normal conditions, but prolonged exposure to certain environmental factors such as light or heat can lead to its degradation . This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response in the organism . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. For example, it can be converted into 5-hydroxyisophthalic acid by the bacterium Ochrobactrum anthropi S9, which uses this compound as a sulfur source . This conversion involves specific enzymes that catalyze the hydroxylation of the aromatic ring, resulting in the formation of 5-hydroxyisophthalic acid .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s sulfonate and carboxylate groups play a crucial role in these interactions, allowing it to bind to transport proteins and be efficiently distributed within the cell . This distribution is essential for its biochemical activity and its ability to influence cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may be localized to the mitochondria, where it can interact with enzymes involved in energy production and metabolic pathways . This localization is critical for its function, as it allows this compound to exert its effects in specific cellular contexts and contribute to the regulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-sulfoisophthalic acid typically involves the sulfonation of isophthalic acid. This process can be carried out using different sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually performed under controlled temperature conditions to avoid over-sulfonation and degradation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 5-Sulfoisophthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding sulfonic acid alcohols.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Scientific Research Applications

5-Sulfoisophthalic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Isophthalic Acid: Lacks the sulfonic acid group, making it less soluble in water.

    Terephthalic Acid: Similar structure but with carboxyl groups in the para position.

    Benzenesulfonic Acid: Contains a sulfonic acid group but lacks the carboxyl groups.

Uniqueness: 5-Sulfoisophthalic acid is unique due to the presence of both carboxyl and sulfonic acid groups, which confer high solubility and reactivity. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of chemical products .

Properties

IUPAC Name

5-sulfobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARJPEPCULYFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045064
Record name 5-Sulfobenzene-1,3-dicarboxylic acid
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Molecular Weight

246.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Sulfo-1,3-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22326-31-4, 46728-71-6
Record name Sulfoisophthalic acid
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Record name 5-Sulfoisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1)
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Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-
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Record name 5-Sulfobenzene-1,3-dicarboxylic acid
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Record name 5-sulphoisophthalic acid
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Record name 5-SULFOISOPHTHALIC ACID
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Record name 5-Sulfo-1,3-benzenedicarboxylic acid
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Melting Point

258 °C
Record name 5-Sulfo-1,3-benzenedicarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-sulfoisophthalic acid?

A1: this compound has the molecular formula C8H6O7S and a molecular weight of 246.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, research commonly utilizes techniques like Infrared (IR) spectroscopy to characterize this compound. IR spectra typically show characteristic peaks corresponding to carboxylate and sulfonate functional groups.

Q3: How does the incorporation of this compound impact the thermal properties of polymers like poly(ethylene terephthalate) (PET)?

A3: Studies have shown that incorporating this compound into PET generally increases its glass transition temperature (Tg) while decreasing its melting temperature and crystallization rate. This effect is attributed to the bulky, polar sulfonate group, which hinders chain mobility and crystal growth.

Q4: Can this compound be incorporated into catalysts for chemical reactions?

A4: Yes, researchers have successfully incorporated this compound as a ligand in tin-based porous coordination polymers (SnPCPs). These SnPCPs exhibit bifunctional catalytic activity for converting glucose to 5-hydroxymethylfurfural (HMF), a valuable platform chemical. The tin centers promote glucose isomerization, while the sulfonic acid groups catalyze fructose dehydration.

Q5: Does the porous structure of these SnPCPs offer any advantages in catalysis?

A5: The porous structure of SnPCPs is beneficial for catalysis, facilitating the mass transport of reactants, intermediates, and products within the catalyst, ultimately enhancing the catalytic efficiency.

Q6: How does this compound contribute to the formation of metal-organic frameworks (MOFs)?

A6: this compound acts as a multidentate ligand, coordinating to metal ions through its carboxylate and sulfonate groups. This versatile coordination ability enables the construction of diverse MOF architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. ,

Q7: Can you provide examples of metal ions used with H3SIP in MOF synthesis?

A7: Researchers have successfully synthesized MOFs using H3SIP in conjunction with various metal ions, including copper(II), cadmium(II), zinc(II), lead(II), cobalt(II), nickel(II), and silver(I). The choice of metal ion significantly influences the resulting MOF structure and properties. , ,

Q8: What role does pH play in controlling the structures of MOFs incorporating H3SIP?

A8: pH plays a critical role in influencing the coordination modes of H3SIP and, consequently, the resulting MOF structures. For instance, under different pH conditions, reactions involving cadmium nitrate, H3SIP, and additional ligands yielded distinct crystalline products, highlighting the sensitivity of these systems to pH changes.

Q9: What is the impact of incorporating organic templates or auxiliary ligands in H3SIP-based MOFs?

A9: The presence of organic templates or auxiliary ligands can significantly influence the framework structures and properties of H3SIP-based MOFs. For instance, incorporating 2,2′-bipyridine (2,2′-bipy) as an auxiliary ligand led to the formation of a one-dimensional coordination polymer where all three functional groups of H3SIP are coordinated. Researchers have used different organic amines, like piperazine and 4,4′-bipyridyl, alongside H3SIP to achieve structural diversity in silver(I) coordination polymers.

Q10: Do metal-organic frameworks containing this compound exhibit luminescent properties?

A10: Yes, many MOFs incorporating this compound display interesting luminescent properties, often emitting in the blue, green, or violet regions of the electromagnetic spectrum when excited with UV light. , These luminescent properties make them potentially useful in applications such as chemical sensors and light-emitting devices.

Q11: Can this compound be used in analytical chemistry?

A11: Yes, this compound serves as an eluent in non-suppressed ion chromatography (IC) for determining common anions. , This technique offers enhanced sensitivity compared to traditional methods, as the eluent's properties allow for better detection of analyte ions. Researchers have explored various column and eluent combinations to optimize the separation and detection of different anions.

Q12: How is this compound used in modifying polymers for cationic dyeing?

A12: Researchers utilize this compound to synthesize cationic dyeable polyamides. Incorporating the sulfonate groups enhances the fibers' dyeability with cationic dyes, expanding their color range beyond what's achievable with unmodified nylon.

Q13: Can you describe the role of this compound in producing water-dissipatable polyesters and polyesteramides?

A13: this compound, particularly its alkali metal salts, is crucial in synthesizing water-dissipatable polyesters and polyesteramides. The sulfonate groups, when present as metal salts, impart water solubility or dispersibility to these polymers. These modified polymers find applications in various fields, including adhesives, coatings, and packaging materials, benefiting from their unique water-dispersible nature.

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